molecular formula C6H11N3 B045261 4-Amino-4-piperidinecarbonitrile CAS No. 50289-05-9

4-Amino-4-piperidinecarbonitrile

Cat. No. B045261
CAS RN: 50289-05-9
M. Wt: 125.17 g/mol
InChI Key: YRQZAUSIVGMFNN-UHFFFAOYSA-N
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Description

Piperidine derivatives, including 4-Amino-4-piperidinecarbonitrile, are notable for their utility in synthesizing a wide range of chemical and pharmaceutical products. These compounds serve as building blocks for more complex molecules, demonstrating versatile reactivity and significant pharmacological potential.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-component reactions that provide a convenient and efficient pathway to these compounds. For example, a three-component synthesis involving malononitrile, an aldehyde, and piperidine has been developed for synthesizing 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, showcasing the versatility of piperidine in facilitating ring formation and functionalization under mild conditions (Zhang et al., 2021).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized using various spectroscopic methods. X-ray diffraction studies reveal detailed insights into the crystal structure, providing a foundation for understanding the compound's reactivity and interactions. For instance, crystal structure analysis of certain piperidine-carbonitrile derivatives has confirmed their molecular configurations and facilitated further studies on their chemical behavior and biological activity (Okasha et al., 2022).

Scientific Research Applications

Discovery and Development of Antineoplastic Agents

The novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, related to the chemical structure of 4-Amino-4-piperidinecarbonitrile, have demonstrated significant potential as antineoplastic drug candidates. These compounds show excellent cytotoxic properties, often surpassing contemporary cancer drugs in potency. Key features include greater tumor-selective toxicity and the ability to modulate multi-drug resistance. Their modes of action involve apoptosis induction, generation of reactive oxygen species, activation of caspases, and affecting mitochondrial functions. These molecules also possess antimalarial and antimycobacterial properties, with favorable short-term toxicity profiles in animal models. Comprehensive studies on structure-activity relationships, drug delivery systems, pharmacokinetics, and metabolic stability underline their promise in cancer therapy (Hossain et al., 2020).

Role in Fine Organic Synthesis Industry

4-Amino-4-piperidinecarbonitrile and its derivatives, particularly 3- and 4-substituted amino-1,2,4-triazoles, play a critical role in the fine organic synthesis industry. These compounds are foundational for producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, showcasing their broad utility in applied sciences, biotechnology, energy, and chemistry. The wide-ranging applications of these amines and their derivatives highlight their significance in both agriculture and medicine, emphasizing their role in generating various insecticides, fungicides, plant growth regulators, and pharmaceuticals such as antimicrobials and cardiologic drugs (Nazarov et al., 2021).

Applications in Peptide Studies

The paramagnetic amino acid TOAC, related to 4-Amino-4-piperidinecarbonitrile, is utilized in peptide and peptide synthesis studies. TOAC's incorporation into peptides facilitates the analysis of backbone dynamics and secondary structure, utilizing various physical techniques such as EPR spectroscopy, X-ray crystallography, and NMR. Research employing TOAC has contributed to understanding peptide-membrane interactions, peptide-protein, and peptide-nucleic acid interactions. The growing number of TOAC-related publications indicates its increasing applicability in future studies, underscoring the importance of such unnatural amino acids in advancing biochemical and biophysical research (Schreier et al., 2012).

Synthesis of Spiropiperidines

Spiropiperidines, incorporating structures similar to 4-Amino-4-piperidinecarbonitrile, have emerged as key components in medicinal chemistry, especially in drug discovery programs. The methodology for constructing 2-, 3-, and 4-spiropiperidines has been extensively explored, with synthetic strategies focusing on the formation of the spiro-ring on preformed piperidine rings or vice versa. These compounds are synthesized primarily for drug discovery, with variations in spiropiperidines synthesized en route to natural products or for exploring new dimensions of three-dimensional chemical space. The synthesis techniques and applications of spiropiperidines in natural product synthesis and drug discovery underscore their versatility and potential in pharmaceutical research (Griggs et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, 4-aminopyridine, indicates that it is classified as a hazardous substance. It is highly flammable and can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-aminopiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-5-6(8)1-3-9-4-2-6/h9H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQZAUSIVGMFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303166
Record name 4-Amino-4-piperidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-4-piperidinecarbonitrile

CAS RN

50289-05-9
Record name 4-Amino-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50289-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-4-piperidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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